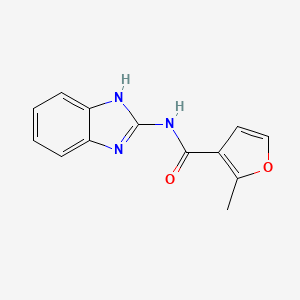
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. This compound belongs to the class of thiadiazine derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and cellular processes. For example, it has been reported to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of various microorganisms. In vivo studies have shown that it can reduce inflammation and oxidative stress, and improve the survival rate of animals with tumor xenografts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine in lab experiments is its broad spectrum of biological activities. This makes it a useful tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to conduct toxicity studies before using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to explore the potential applications of this compound in agriculture, such as its use as a biopesticide or herbicide.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is a promising compound that has shown significant potential in medicine and agriculture. Its broad spectrum of biological activities and relatively simple synthesis method make it a useful tool for scientific research. However, its potential toxicity highlights the need for appropriate safety measures and further toxicity studies. With continued research, this compound could lead to the discovery of new therapeutic targets and the development of new drugs and agricultural products.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine can be achieved through various methods. One of the most common methods is the reaction of 2-chlorobenzenesulfonamide with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product with a yield of up to 80%.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been reported to exhibit significant antimicrobial, antifungal, antitumor, and anti-inflammatory activities. In agriculture, it has been shown to possess herbicidal and insecticidal properties.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)8-5-14-9(11)13-12-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJBJOFYAVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)



